molecular formula C4H5F5O B8466702 2,2,4,4,4-Pentafluorobutan-1-ol

2,2,4,4,4-Pentafluorobutan-1-ol

Cat. No. B8466702
M. Wt: 164.07 g/mol
InChI Key: YMJVHGUGYNDUJU-UHFFFAOYSA-N
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Patent
US06673976B1

Procedure details

Under nitrogen, into a quartz reactor equipped with a dry-ice condenser was added anhydrous methanol (100 g, 3.10 mol) and di-tertiarybutylperoxide (3.95 g, 0.015 mol). The quartz reactor tube was placed in a Rayonet UV photochemical reactor and HFC 1225, CF3CH═CF2 (57.9 g, 0.438 mol) was added drop-wise via a dry-ice condenser (−78° C.) over a period of ˜5 hours while being irradiated at 254 nm. After complete addition, the reaction mixture was irradiated for additional hour. Then the reaction mixture was concentrated under reduced pressure, the residue (˜65 g) was mixed well with 120 mL aq. Na2SO3 (20%), separated the lower layer, and washed with brine (40 mL). The crude product was then distilled under reduced pressure (24-28 mm Hg) to afford 55 g CF3CH2CF2CH2OH (yield 77% based on HFC 1225).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
3.95 g
Type
catalyst
Reaction Step One
[Compound]
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
57.9 g
Type
reactant
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
[CH3:1][OH:2].[C:3]([CH:7]=[C:8]([F:10])[F:9])([F:6])([F:5])[F:4]>C(OOC(C)(C)C)(C)(C)C>[C:3]([CH2:7][C:8]([CH2:1][OH:2])([F:10])[F:9])([F:6])([F:5])[F:4]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CO
Name
Quantity
3.95 g
Type
catalyst
Smiles
C(C)(C)(C)OOC(C)(C)C
Step Two
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
57.9 g
Type
reactant
Smiles
C(F)(F)(F)C=C(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Under nitrogen, into a quartz reactor equipped with a dry-ice condenser
ADDITION
Type
ADDITION
Details
was added drop-wise via a dry-ice condenser (−78° C.) over a period of ˜5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
while being irradiated at 254 nm
ADDITION
Type
ADDITION
Details
After complete addition
CUSTOM
Type
CUSTOM
Details
the reaction mixture was irradiated for additional hour
CONCENTRATION
Type
CONCENTRATION
Details
Then the reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue (˜65 g) was mixed well with 120 mL aq. Na2SO3 (20%)
CUSTOM
Type
CUSTOM
Details
separated the lower layer
WASH
Type
WASH
Details
washed with brine (40 mL)
DISTILLATION
Type
DISTILLATION
Details
The crude product was then distilled under reduced pressure (24-28 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
C(F)(F)(F)CC(F)(F)CO
Measurements
Type Value Analysis
AMOUNT: MASS 55 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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